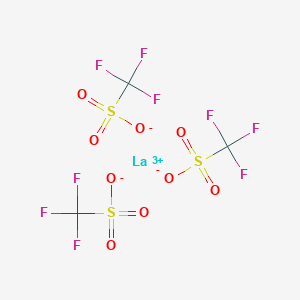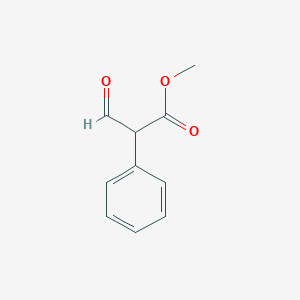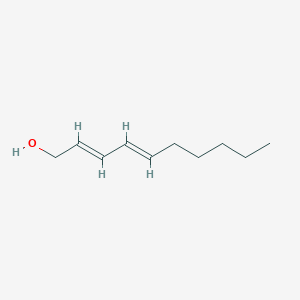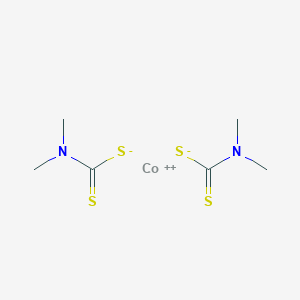
Rouge acide 52
Vue d'ensemble
Description
Sulforhodamine B sodium salt is a rhodamine-derived aminoxanthene dye. It is known for its bright pink color and is widely used as a fluorescent dye in various scientific applications. The compound has the chemical formula C₂₇H₂₉N₂NaO₇S₂ and a molecular weight of 580.65 g/mol . It contains two sulfonic acid groups, which contribute to its solubility in water and its ability to separate in alkaline conditions .
Applications De Recherche Scientifique
Sulforhodamine B sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.
Biology: Employed in cell viability assays to measure cell biomass and cytotoxicity screening.
Orientations Futures
Acid Red 52 finds various uses in textile, food, and cosmetic industries . It is used to dye natural and synthetic fibers, such as wool, silk, and nylon . In laboratories, Acid Red 52 can be used for biological staining applications . It may also be used as a cosmetic colorant in cosmetics, including lipsticks, blushes, and nail polish, to achieve shades of red or pink .
Mécanisme D'action
Sulforhodamine B sodium salt exerts its effects through its ability to bind to cellular proteins. The dye binds stoichiometrically to proteins under mild acidic conditions, allowing for the quantification of cell mass. The fluorescence properties of the dye enable the detection and measurement of cellular proteins, making it a valuable tool in various biological assays . The molecular targets include cellular proteins, and the pathways involved are related to protein binding and fluorescence emission .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulforhodamine B sodium salt is synthesized through a series of chemical reactions involving the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with diethylamine . The reaction is typically carried out in an acidic medium to facilitate the formation of the xanthene ring structure. The resulting product is then sulfonated to introduce the sulfonic acid groups, which enhance the dye’s solubility and fluorescence properties .
Industrial Production Methods
In industrial settings, the production of Sulforhodamine B sodium salt involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of high-purity starting materials and controlled reaction environments to ensure consistent product quality. The final product is purified through crystallization and filtration to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Sulforhodamine B sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s fluorescence properties.
Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for the modification of the dye’s chemical structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used to reduce the dye.
Substitution: Substitution reactions often involve reagents like sodium hydroxide and various organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonated derivatives, while reduction can result in the formation of reduced xanthene compounds .
Comparaison Avec Des Composés Similaires
Sulforhodamine B sodium salt is unique among fluorescent dyes due to its high water solubility and strong fluorescence properties. Similar compounds include:
Rhodamine B: Another rhodamine-derived dye with similar fluorescence properties but different solubility characteristics.
Fluorescein: A widely used fluorescent dye with different excitation and emission wavelengths.
Lissamine Rhodamine B: A related compound with similar applications but different chemical structure.
Sulforhodamine B sodium salt stands out due to its specific sulfonic acid groups, which enhance its solubility and make it suitable for a wide range of applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Acid red 52 involves the condensation of 2-naphthol with 2,4-dinitrochlorobenzene followed by diazotization and coupling with N,N-dimethylaniline.", "Starting Materials": [ "2-naphthol", "2,4-dinitrochlorobenzene", "N,N-dimethylaniline", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-naphthol (1 eq) in sodium hydroxide solution and add 2,4-dinitrochlorobenzene (1.2 eq) in ethanol at reflux temperature.", "Step 2: After completion of the reaction, cool the mixture and filter the precipitated product.", "Step 3: Dissolve the product in hydrochloric acid and add sodium nitrite (1.1 eq) at 0-5°C.", "Step 4: Add N,N-dimethylaniline (1.2 eq) in hydrochloric acid and cool the mixture to 0-5°C.", "Step 5: Add the diazonium salt solution to the amine solution slowly with stirring.", "Step 6: After completion of the reaction, filter the precipitated product and wash it with water.", "Step 7: Dry the product at 60-70°C to obtain Acid red 52." ] } | |
Numéro CAS |
3520-42-1 |
Formule moléculaire |
C27H30N2NaO7S2 |
Poids moléculaire |
581.7 g/mol |
Nom IUPAC |
sodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C27H30N2O7S2.Na/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35;/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35); |
Clé InChI |
WZRAZHWOVXUHNF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)[O-].[Na] |
Autres numéros CAS |
3520-42-1 11119-62-3 |
Description physique |
Liquid Brown powder; [MSDSonline] |
Numéros CAS associés |
2609-88-3 (Parent) |
Synonymes |
3,6-Bis(diethylamino)-9-(2,4-disulfophenyl)-xanthylium Sodium Salt; [6-(Diethylamino)-9-(2,4-disulfophenyl)-3H-xanthen-3-ylidene]diethylammonium Hydroxide; C.I. Acid Red 52; AR 52; Acid Leather Red KB; Acid Red 52; Acid Red B-SF; Acid Red XB; Acid Rh |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















